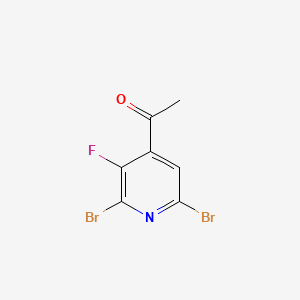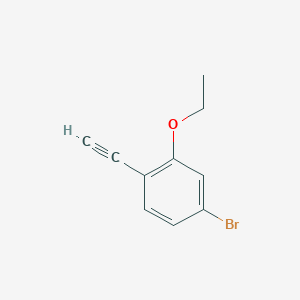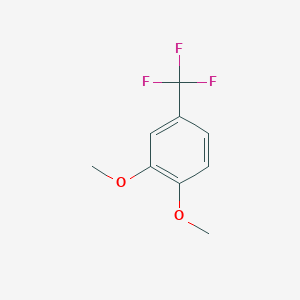
3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F3O2. It is a derivative of benzene, where two methoxy groups and one trifluoromethyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the trifluoromethylation of 1,2-dimethoxybenzene using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 1,2-dimethoxy-4-(trifluoromethyl)benzene often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
- Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
- Reduction of the trifluoromethyl group can yield methyl-substituted benzene derivatives.
- Substitution reactions can yield various substituted benzene derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-4-(trifluoromethyl)benzene is used in various scientific research applications, including:
Biology: The compound is used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,2-dimethoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the methoxy and trifluoromethyl groups influence the electron density of the benzene ring, making it more or less reactive towards electrophiles or nucleophiles. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can stabilize or destabilize reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethoxybenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1,3-Dimethoxy-4-(trifluoromethyl)benzene: Has a different substitution pattern, affecting its reactivity and properties.
1,2-Dimethoxy-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical behavior.
Uniqueness: 1,2-Dimethoxy-4-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it valuable in pharmaceutical research .
Eigenschaften
Molekularformel |
C9H9F3O2 |
|---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
1,2-dimethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
RGJTXXPQFGWECT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


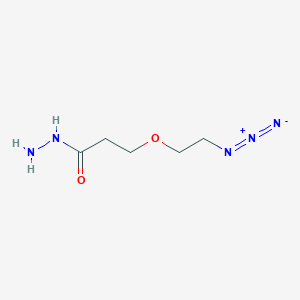
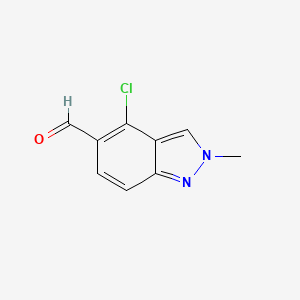
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
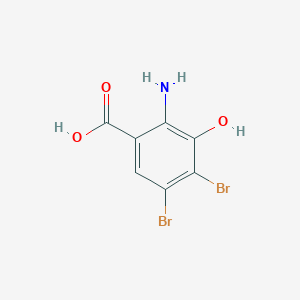
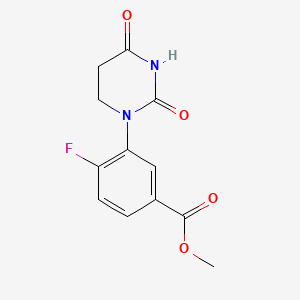
![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)


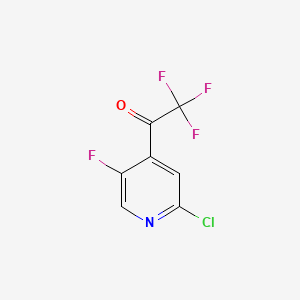
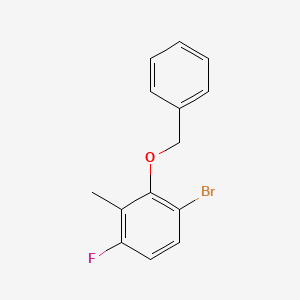
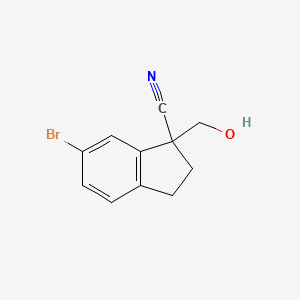
![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)
